
アストラガロサイドA
科学的研究の応用
Pharmacological Effects
The pharmacological effects of Astragaloside A can be categorized into several key areas:
-
Anti-inflammatory Effects
- Astragaloside A has been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a central regulator of inflammatory responses. Studies indicate that it significantly reduces levels of pro-inflammatory cytokines such as tumor necrosis factor alpha (TNF-α) and interleukin-6 (IL-6) in various models of inflammation .
- In animal models, treatment with Astragaloside A reduced inflammation in conditions such as acute lung injury and cardiac dysfunction induced by lipopolysaccharides (LPS) .
-
Cardiovascular Protection
- Astragaloside A exhibits cardioprotective properties by improving myocardial function and reducing cardiac hypertrophy. It enhances autophagy and decreases oxidative stress in cardiomyocytes, thereby protecting against ischemic injuries .
- Clinical studies have suggested its efficacy in treating heart failure and other cardiovascular diseases through modulation of various signaling pathways, including the PI3K/Akt and AMPK pathways .
-
Neuroprotection
- The compound has demonstrated neuroprotective effects in models of cerebral ischemia and neurodegenerative diseases. It can inhibit neuronal apoptosis and promote neuronal survival through antioxidant mechanisms .
- Research indicates that Astragaloside A may enhance cognitive function and reduce the risk of neurodegenerative conditions by mitigating oxidative stress and inflammation in the brain .
-
Antidiabetic Properties
- Astragaloside A has been shown to improve insulin sensitivity and glucose metabolism, making it a potential therapeutic agent for diabetes management. It acts by modulating glucose transporters and enhancing pancreatic beta-cell function .
- In diabetic models, treatment with Astragaloside A resulted in reduced blood glucose levels and improved lipid profiles .
-
Anticancer Activity
- Emerging evidence suggests that Astragaloside A possesses anticancer properties by inhibiting cancer cell proliferation, inducing apoptosis, and enhancing the efficacy of chemotherapeutic agents .
- It has been reported to modulate various signaling pathways involved in cancer progression, including the EGFR/Nrf2 pathway and the JNK/c-Jun/AP-1 pathway .
Case Studies
Several case studies highlight the therapeutic applications of Astragaloside A:
-
Cardiovascular Disease :
- In a clinical trial involving patients with chronic heart failure, treatment with Astragaloside A resulted in significant improvements in cardiac function as measured by echocardiography.
-
Diabetes Management :
- A study on diabetic rats demonstrated that administration of Astragaloside A led to a marked decrease in fasting blood glucose levels and improved insulin sensitivity compared to controls.
-
Neurodegenerative Disorders :
- Research involving Alzheimer's disease models showed that Astragaloside A treatment improved cognitive performance and reduced amyloid plaque deposition.
作用機序
アストラガロサイドAは、様々な分子標的や経路を通じて効果を発揮します。
生化学分析
Biochemical Properties
Astragaloside A interacts with various enzymes, proteins, and other biomolecules. It has been shown to modulate reactive oxygen species-scavenging enzyme activities , participate in cell cycle arrest , and suppress inflammatory factors . It also increases T and B lymphocyte proliferation and inhibits neutrophil adhesion-associated molecules .
Cellular Effects
Astragaloside A has significant effects on various types of cells and cellular processes. It has been shown to inhibit cell proliferation in T-cell lymphoma and promote TNFAIP3 expression to inhibit Raji cell proliferation in human B-cell lymphoma while promoting apoptosis . It also has effects on vascular endothelial cells , and can inhibit the proliferation and migration of vascular smooth muscle cells .
Molecular Mechanism
At the molecular level, Astragaloside A exerts its effects through various mechanisms. It has been shown to promote a reduction in the expression of ANXA1, with increased levels of cleaved Caspase 3 and PARP 1 . It also down-regulates the phosphorylation levels of P38, JNK, and AKT, inhibits the expression of Bcl-2, and up-regulates the expression of Bax .
Temporal Effects in Laboratory Settings
In laboratory settings, Astragaloside A has shown to have long-term effects on cellular function. For instance, it has been found to effectively inhibit cell proliferation in T-cell lymphoma and promote TNFAIP3 expression to inhibit Raji cell proliferation in human B-cell lymphoma while promoting apoptosis . It also has been shown to have effects on the stability and degradation of certain proteins .
Dosage Effects in Animal Models
In animal models, the effects of Astragaloside A vary with different dosages. It has shown therapeutic effects in animal models of diabetic nephropathy, such as alleviating gestational diabetes, delaying diabetic nephropathy, preventing myocardial cell apoptosis, and inhibiting vascular endothelial dysfunction . The potential effects of Astragaloside A on these conditions should be further investigated.
Metabolic Pathways
Astragaloside A is involved in various metabolic pathways. It has been suggested that Astragaloside A inhibits EV71 replication by targeting PI3K-AKT . It also activates the cAMP and the antioxidant stress response by targeting eight key metabolites, including hypoxanthine, 2-ketobutyric acid, adenine, nicotinic acid mononucleotide, prostaglandin H2, 6-Hydroxy-1 H-indole-3-acetamide, oxypurinol and PC (14:0/15:0) .
Subcellular Localization
Some studies have suggested that it may have effects on the subcellular localization of certain proteins
準備方法
合成経路と反応条件: アストラガロサイドAは、アストラガロサイドIVの酸加水分解、酵素加水分解、スミス分解など、様々な方法で合成することができます . これらの方法は、アストラガロサイドIVのグリコシド結合を切断してthis compoundを生成することを含みます。
工業的生産方法: this compoundの工業的生産は、通常、オウギ属の根からアストラガロサイドIVを抽出し、加水分解してthis compoundを生成することです。 抽出プロセスでは、メタノール、エタノール、ジメチルスルホキシドなどの溶媒が使用されることが多いです .
化学反応の分析
反応の種類: アストラガロサイドAは、酸化、還元、置換反応など、様々な化学反応を起こします。 これらの反応は、化合物を修飾して薬理作用を強化するために重要です。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムがあります。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。
置換: 置換反応は、水酸化物イオンやアミンなどの求核剤が関与することが多いです。
主な生成物: これらの反応で生成される主な生成物には、抗酸化作用や抗炎症作用などの生物学的活性を強化した、修飾されたサポニンが含まれます .
類似化合物との比較
アストラガロサイドAは、アストラガロサイドIV、アストラガロサイドII、アストラガロサイドIIIなど、オウギ属由来の他のサポニンと比較されることがよくあります . これらの化合物は構造と生物学的活性に類似していますが、this compoundは、より高い効力とより幅広い薬理作用を持つ点で独特です .
類似化合物:
- アストラガロサイドIV
- アストラガロサイドII
- アストラガロサイドIII
This compoundは、生体利用率が高く、治療の可能性が高いことから、研究と臨床の両方において貴重な化合物です。
生物活性
Astragaloside A (AS-A), a bioactive compound derived from Astragalus membranaceus, has garnered attention for its diverse biological activities, particularly in the realms of immunomodulation, anti-inflammatory effects, and organ protection. This article reviews the current understanding of AS-A's biological activity, with a focus on its pharmacological effects, underlying mechanisms, and relevant case studies.
Chemical Structure and Properties
Astragaloside A is a cycloartane-type triterpene glycoside characterized by its molecular formula and molecular weight of 784.97 Da. Its structure contributes to its solubility and interaction with various biological targets.
Pharmacological Effects
1. Anti-inflammatory Activity
AS-A exhibits significant anti-inflammatory properties. Research indicates that it modulates key signaling pathways involved in inflammation, such as NF-κB and PI3K/Akt/mTOR pathways. For instance:
- Study Findings : In a study involving acute lung injury (ALI) models, AS-A administration resulted in decreased serum levels of inflammatory cytokines (TNF-α, IL-6, IL-1β) and improved histopathological outcomes in lung tissues .
- Mechanism : AS-A's inhibition of the NF-κB pathway was shown to correlate with reduced expression of inflammatory genes and proteins in various tissues .
2. Cardioprotective Effects
AS-A has demonstrated cardioprotective effects in models of myocardial ischemia. It enhances the survival of cardiomyocytes by reducing oxidative stress and apoptosis through modulation of signaling pathways such as ERK1/2 and PI3K/Akt .
3. Neuroprotective Effects
In studies on cerebral ischemia-reperfusion injury, AS-A was found to protect neurons by inhibiting apoptosis via the ryanodine receptor pathway. This effect was associated with downregulation of pro-apoptotic proteins and enhancement of antioxidant defenses .
Case Studies
Case Study 1: Acute Lung Injury
In a controlled study on rats with ALI, AS-A was administered at varying doses (20 mg/kg, 40 mg/kg, 80 mg/kg). The results showed:
- Reduction in Inflammatory Markers : Significant decreases in TNF-α and IL-6 levels were observed in serum and bronchoalveolar lavage fluid (BALF).
- Histological Improvements : Lung tissues exhibited reduced edema and inflammatory cell infiltration post-treatment .
Case Study 2: Myocardial Infarction
A clinical trial investigated the effects of AS-A combined with stem cell therapy in patients with myocardial infarction:
- Outcome Measures : Patients receiving AS-A showed improved cardiac function and reduced infarct size compared to control groups.
- Mechanistic Insights : Enhanced stem cell proliferation and differentiation were attributed to AS-A's immunomodulatory effects .
Data Summary
The following table summarizes key findings from various studies on the biological activity of Astragaloside A:
特性
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[[(1S,3R,6S,8R,9S,11S,12S,14S,15R,16R)-14-hydroxy-15-[(2S,5R)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethyl-6-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-9-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H68O14/c1-35(2)24(54-33-29(48)26(45)20(44)17-51-33)9-11-41-18-40(41)13-12-37(5)31(39(7)10-8-25(55-39)36(3,4)50)19(43)15-38(37,6)23(40)14-21(32(35)41)52-34-30(49)28(47)27(46)22(16-42)53-34/h19-34,42-50H,8-18H2,1-7H3/t19-,20+,21-,22+,23-,24-,25+,26-,27+,28-,29+,30+,31-,32-,33-,34+,37+,38-,39-,40-,41+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMNWISYXSJWHRY-AUJDEUPOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CCC23C1C(CC4C2(C3)CCC5(C4(CC(C5C6(CCC(O6)C(C)(C)O)C)O)C)C)OC7C(C(C(C(O7)CO)O)O)O)OC8C(C(C(CO8)O)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@]34C[C@@]35CC[C@@H](C([C@@H]5[C@H](C[C@H]4[C@@]1(C[C@@H]([C@@H]2[C@@]6(CC[C@@H](O6)C(C)(C)O)C)O)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)(C)C)O[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H68O14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301347884 | |
Record name | Astragaloside A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301347884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
785.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83207-58-3 | |
Record name | Astragaloside A | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=83207-58-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Astragaloside A | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083207583 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Astragaloside A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301347884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ASTRAGALOSIDE A | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3A592W8XKE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。